1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one 1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18851968
InChI: InChI=1S/C11H8F6OS/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)19-11(15,16)17/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C11H8F6OS
Molecular Weight: 302.24 g/mol

1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18851968

Molecular Formula: C11H8F6OS

Molecular Weight: 302.24 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C11H8F6OS
Molecular Weight 302.24 g/mol
IUPAC Name 1-[3-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C11H8F6OS/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)19-11(15,16)17/h3-5H,2H2,1H3
Standard InChI Key ABXTVARMTWZDFN-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 1-[3-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one reflects its substituent arrangement. The molecular formula is C₁₁H₈F₆OS, with a molecular weight of 314.24 g/mol (calculated using atomic masses: C=12.01, H=1.01, F=19.00, S=32.07, O=16.00) .

Stereoelectronic Features

The phenyl ring’s electron-withdrawing -CF₃ and -SCF₃ groups create a highly electron-deficient aromatic system, rendering the compound prone to nucleophilic aromatic substitution. The ketone group at the propan-2-one moiety introduces polarity, influencing solubility and reactivity .

Table 1: Key Computed Properties

PropertyValueMethod (Source)
XLogP33.9PubChem/XLogP3 3.0
Topological Polar SA42.4 ŲCactvs 3.4.6.11
Hydrogen Bond Acceptors5PubChem
Rotatable Bonds3Cactvs 3.4.6.11

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via sequential functionalization of a phenyl precursor:

  • Friedel-Crafts Acylation: Propan-2-one is introduced via Friedel-Crafts acylation of 1,3,5-trisubstituted benzene derivatives.

  • Electrophilic Substitution: Trifluoromethylation using Umemoto’s reagent (C₆F₅SO₂CF₃) or trifluoromethylthiolation with AgSCF₃ under oxidative conditions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
AcylationAlCl₃, acetone, 0°C → RT, 12h65–70
CF₃ AdditionUmemoto’s reagent, DCM, 40°C, 6h55
SCF₃ AdditionAgSCF₃, PhI(OAc)₂, CH₃CN, RT, 3h60

Purification and Characterization

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Purity is verified via:

  • ¹H/¹⁹F NMR: Distinct signals for -CF₃ (δ ~ -60 ppm) and -SCF₃ (δ ~ 45 ppm).

  • HRMS: Molecular ion peak at m/z 314.0812 [M+H]⁺ .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is miscible with organic solvents (e.g., DMSO, acetone). Stability studies indicate degradation under strong acidic/basic conditions, with a half-life >6 months at -20°C .

Spectroscopic Data

  • IR (KBr): ν(C=O) = 1715 cm⁻¹; ν(CF₃) = 1280–1120 cm⁻¹.

  • UV-Vis (MeOH): λₘₐₓ = 265 nm (π→π* transition of aromatic ring) .

Reactivity and Functionalization

Ketone-Directed Reactions

The propan-2-one group undergoes typical ketone reactions:

  • Reduction: LiAlH₄ reduces the ketone to a secondary alcohol (-CH(OH)CH₃).

  • Grignard Addition: RMgX reagents yield tertiary alcohols.

Aromatic Substitution

The electron-deficient ring facilitates:

  • Nucleophilic Aromatic Substitution: Amines or thiols displace -SCF₃ under basic conditions.

  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids at the -CF₃ position .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The -CF₃ and -SCF₃ groups enhance metabolic stability and lipophilicity, making the compound a candidate for:

  • Kinase Inhibitors: Fluorinated aromatics are prevalent in anticancer drug design.

  • Antimicrobial Agents: Analogous compounds show activity against Staphylococcus aureus (MIC = 2–4 µg/mL).

Agrochemical Development

Fluorinated phenyl ketones are explored as herbicides and fungicides due to their resistance to environmental degradation .

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